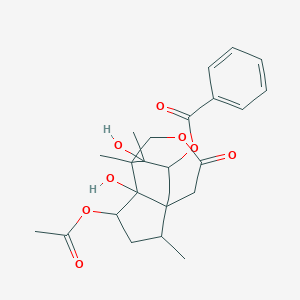

methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

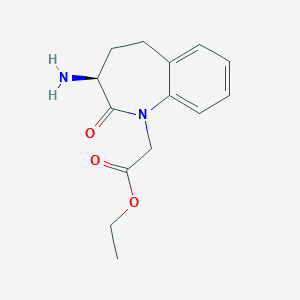

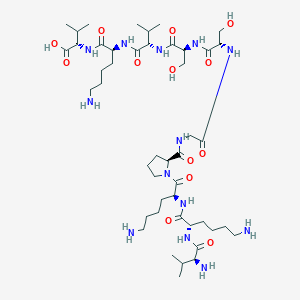

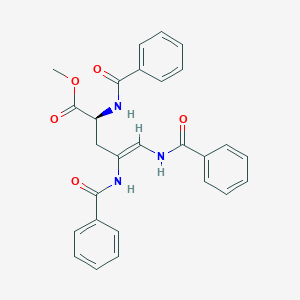

“Methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate” is a potent cell cycle inhibitor isolated from Pseudomonas sp. No.2663. It exhibits potent antitumor activities against tumor cell lines via binding to the spliceosome and modulating pre-mRNA splicing .

Molecular Structure Analysis

The molecular structure of a compound like “methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate” would be determined by its atomic composition and the arrangement of these atoms. Unfortunately, specific details about its molecular structure were not found in the search results .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. Unfortunately, specific details about the physical and chemical properties of “methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate” were not found in the search results .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Methyl-2-formyl benzoate, a compound with a structure related to the chemical of interest, is recognized for its versatility in organic synthesis. It serves as a bioactive precursor in the synthesis of compounds with pharmacological activities like antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. Its significance lies in its ability to act as a scaffold and precursor for the search of new bioactive molecules, making it an invaluable resource in pharmaceutical applications (Farooq & Ngaini, 2019).

Antimicrobial Agents

Research on p-Cymene, a monoterpene similar to components derived from the compound , highlights its broad spectrum of biological activity including antimicrobial effects. This underscores the potential of methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate derivatives in developing new antimicrobial substances to address the growing challenge of antimicrobial resistance and communicable diseases (Marchese et al., 2017).

Chemosensors

Compounds based on 4-methyl-2,6-diformylphenol, which shares a functional group similarity with the chemical of interest, are utilized in the development of chemosensors for detecting various analytes. These chemosensors exhibit high selectivity and sensitivity for metal ions, anions, and neutral molecules, showcasing the potential for the application of methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate derivatives in environmental monitoring, diagnostics, and material science (Roy, 2021).

Materials Science

The modification of xylan into biopolymer ethers and esters through chemical processes, including those that might involve compounds like methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate, highlights the compound's potential in creating materials with specific properties. These properties vary with functional groups, substitution degrees, and patterns, indicating its use in drug delivery applications and as additives in various industries (Petzold-Welcke et al., 2014).

Safety And Hazards

Eigenschaften

IUPAC Name |

methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N3O5/c1-35-27(34)23(30-26(33)21-15-9-4-10-16-21)17-22(29-25(32)20-13-7-3-8-14-20)18-28-24(31)19-11-5-2-6-12-19/h2-16,18,23H,17H2,1H3,(H,28,31)(H,29,32)(H,30,33)/b22-18-/t23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AACGMMSOMRBWNU-NMFWXREBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC(=CNC(=O)C1=CC=CC=C1)NC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](C/C(=C/NC(=O)C1=CC=CC=C1)/NC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.